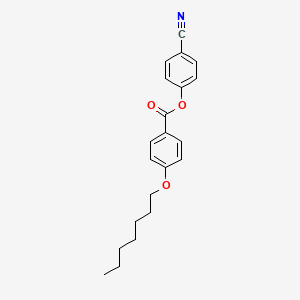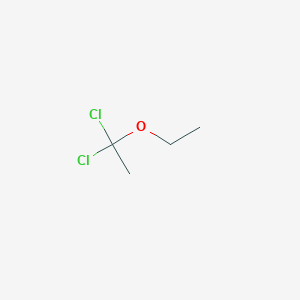
1,1-Dichloro-1-ethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-ethoxyethane is an organic compound with the molecular formula C4H8Cl2O. It is a member of the class of compounds known as ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its IUPAC name, this compound. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-ethoxyethane can be synthesized through the reaction of ethyl alcohol with chloroform in the presence of a base. The reaction typically involves the following steps:
Mixing: Ethyl alcohol and chloroform are mixed in a reaction vessel.
Addition of Base: A base such as sodium hydroxide is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through distillation or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1-ethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of simpler compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.
Major Products Formed
Substitution: Products may include ethers, alcohols, or other substituted compounds.
Oxidation: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
1,1-Dichloro-1-ethoxyethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated ethers on biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-1-ethoxyethane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these molecules, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloroethane: Similar in structure but lacks the ethoxy group.
1,2-Dichloroethane: Contains two chlorine atoms on adjacent carbon atoms.
1,1-Dichloro-1-fluoroethane: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
1,1-Dichloro-1-ethoxyethane is unique due to the presence of both chlorine and ethoxy groups, which impart specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
50966-31-9 |
|---|---|
Formule moléculaire |
C4H8Cl2O |
Poids moléculaire |
143.01 g/mol |
Nom IUPAC |
1,1-dichloro-1-ethoxyethane |
InChI |
InChI=1S/C4H8Cl2O/c1-3-7-4(2,5)6/h3H2,1-2H3 |
Clé InChI |
YPARLWWBCISWTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


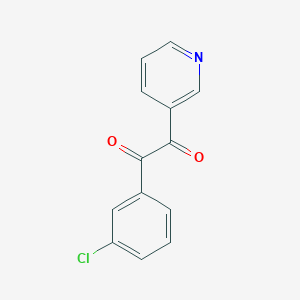
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
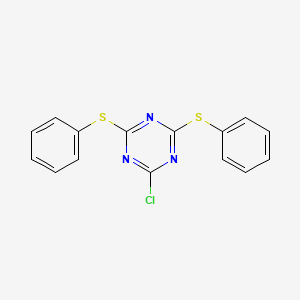
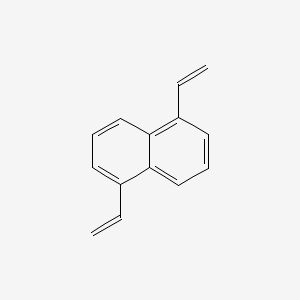
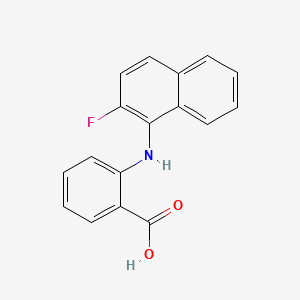
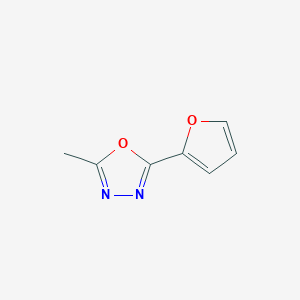
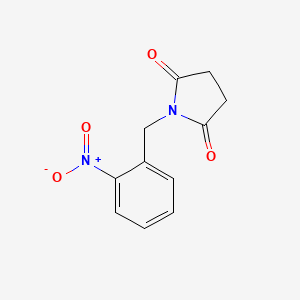

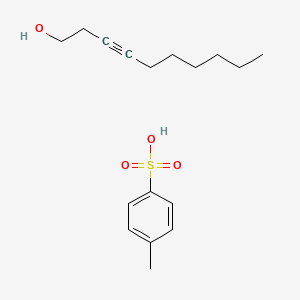
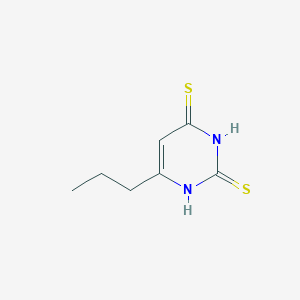
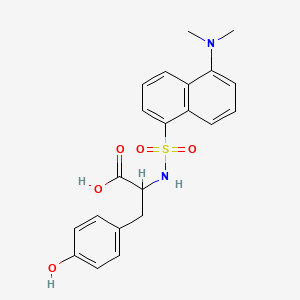
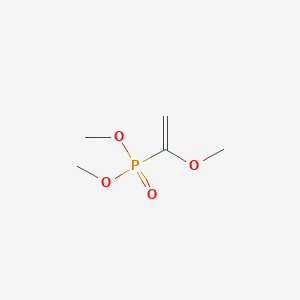
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
